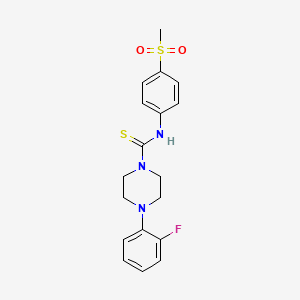

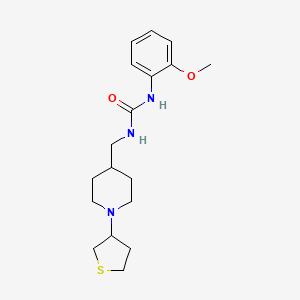

![molecular formula C17H11F3N2OS B2557317 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-24-5](/img/structure/B2557317.png)

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the literature .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The average mass of “this compound” is approximately 307.310 Da .Scientific Research Applications

Anticancer Activity

A notable application of thiazole carboxamide derivatives is in the field of anticancer research. Compounds closely related to 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide have been synthesized and evaluated for their anticancer properties. For instance, a series of novel thiazole-5-carboxamide derivatives exhibited significant anticancer activity against various cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) (Cai et al., 2016). The structure-activity relationship (SAR) studies of these compounds suggest that specific substitutions on the thiazole ring can enhance their anticancer efficacy.

Synthetic Methodologies

Research has also focused on developing efficient synthetic routes to thiazole derivatives, which are crucial for exploring their potential applications further. For example, an efficient synthesis of 2,4,5-trisubstituted thiazoles via a one-step chemoselective thionation-cyclization of functionalized enamides has been reported (Kumar et al., 2013). This method provides a versatile approach to accessing a wide range of thiazole derivatives, potentially opening new avenues for the development of novel therapeutics.

Molecular Design and Drug Development

Thiazole carboxamide derivatives have also been explored for their potential as drug candidates in various therapeutic areas. The design and synthesis of such compounds are guided by the understanding of their interaction with biological targets. For instance, some derivatives have been evaluated for their inhibitory effects on NF-kappaB and AP-1 gene expression, which are key factors in inflammatory responses and cancer progression (Palanki et al., 2000). The results from these studies contribute to the discovery of new drugs with improved pharmacological profiles.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and stored. Unfortunately, specific safety and hazard information for “2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide” is not available in the literature .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to possess various biological activities, affecting a range of pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Action Environment

Similar compounds have shown varying degrees of stability and efficacy under different environmental conditions .

Properties

IUPAC Name |

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2OS/c18-17(19,20)12-6-8-13(9-7-12)21-15(23)14-10-24-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQXUMWIHAVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride](/img/structure/B2557251.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)